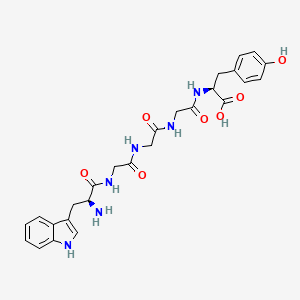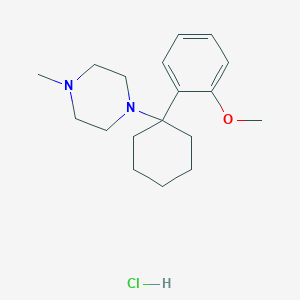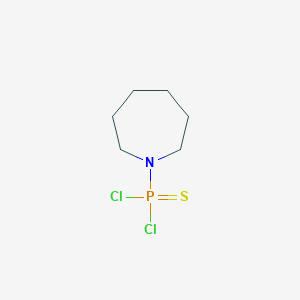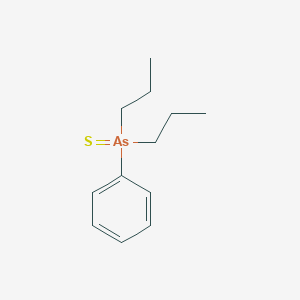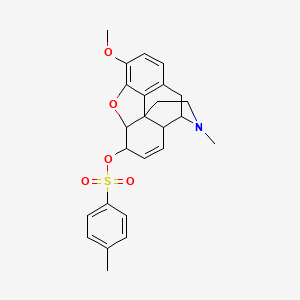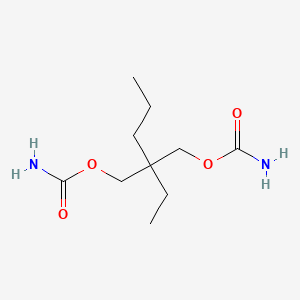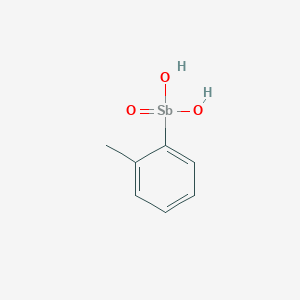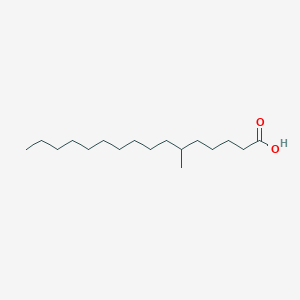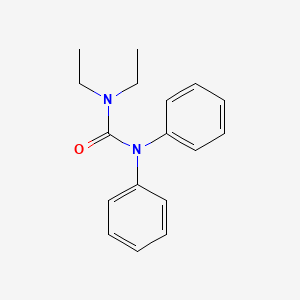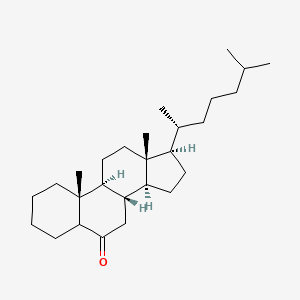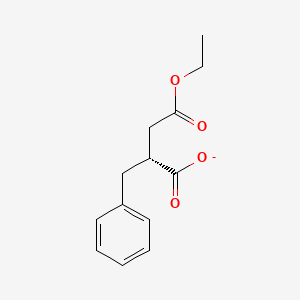
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is an organic compound with a specific stereochemistry, characterized by the presence of a benzyl group, an ethoxy group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate typically involves the esterification of (2R)-2-benzyl-4-hydroxy-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process, reducing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-2-benzyl-4-ethoxy-4-oxobutanoic acid.
Reduction: Reduction of the ketone group can yield (2R)-2-benzyl-4-ethoxybutanol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (2R)-2-Benzyl-4-ethoxy-4-oxobutanoic acid.
Reduction: (2R)-2-Benzyl-4-ethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, altering the enzyme’s activity and affecting the overall metabolic pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-Benzyl-4-hydroxy-4-oxobutanoate
- (2R)-2-Benzyl-4-methoxy-4-oxobutanoate
- (2R)-2-Benzyl-4-ethoxy-4-hydroxybutanoate
Uniqueness
(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its distinct reactivity profile also sets it apart from other similar compounds, providing opportunities for its use in specialized applications.
Eigenschaften
CAS-Nummer |
21654-17-1 |
|---|---|
Molekularformel |
C13H15O4- |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
(2R)-2-benzyl-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C13H16O4/c1-2-17-12(14)9-11(13(15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/p-1/t11-/m1/s1 |
InChI-Schlüssel |
CPOFBLAMUMBJNV-LLVKDONJSA-M |
Isomerische SMILES |
CCOC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-] |
Kanonische SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


